molecular formula C8H10BrN3 B233431 3-Bromobenzylguanidine CAS No. 153881-05-1

3-Bromobenzylguanidine

Cat. No.: B233431
CAS No.: 153881-05-1
M. Wt: 224.11 g/mol
InChI Key: NQAHHMUBLBQHKO-IUAIQHPESA-N
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Description

3-Bromobenzylguanidine is a chemical compound that belongs to the class of guanidines It is characterized by the presence of a bromine atom attached to the benzyl group, which is further connected to a guanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromobenzylguanidine typically involves the reaction of 3-bromobenzylamine with a guanidylating agent. One common method is the reaction of 3-bromobenzylamine with S-methylisothiourea under basic conditions to yield this compound . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromobenzylguanidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Bromobenzylguanidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromobenzylguanidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to norepinephrine transporters, thereby inhibiting the reuptake of norepinephrine. This leads to an increase in the levels of norepinephrine in the synaptic cleft, which can modulate various physiological processes. Additionally, the guanidine moiety can interact with other biological targets, such as enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Comparison: 3-Bromobenzylguanidine is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. Compared to its analogs, such as meta-iodobenzylguanidine, this compound may exhibit different binding affinities and selectivities for molecular targets. The bromine atom can also influence the compound’s reactivity and stability, making it suitable for specific applications where other analogs may not be as effective .

Properties

IUPAC Name

2-[(3-(76Br)bromanylphenyl)methyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3/c9-7-3-1-2-6(4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12)/i9-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAHHMUBLBQHKO-IUAIQHPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[76Br])CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30934869
Record name N-{[3-(~76~Br)Bromophenyl]methyl}guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30934869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153881-05-1
Record name 3-Bromobenzylguanidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153881051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{[3-(~76~Br)Bromophenyl]methyl}guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30934869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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